Methyl 2-(pentanoyloxy)benzoate
Description
Methyl 2-(pentanoyloxy)benzoate is an ester derivative of salicylic acid, where the hydroxyl group at the 2-position is substituted with a pentanoyloxy group (-O-CO-C₄H₉), and the carboxylic acid moiety is esterified with a methyl group. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol. For example, reacting 2-hydroxybenzoic acid with pentanoyl chloride followed by methylation could yield the target compound .
Key physical properties can be inferred from structurally similar compounds:
- Solubility: Likely soluble in organic solvents like ethanol or ethyl acetate, as seen in Ethyl 2-methoxybenzoate ().
- Stability: Esters with aliphatic chains (e.g., pentanoyloxy) generally exhibit higher hydrolytic stability compared to aromatic esters due to reduced electron-withdrawing effects .
Analytical characterization would involve ¹H NMR (to confirm substituent positions), IR spectroscopy (for ester carbonyl stretching ~1740 cm⁻¹), and mass spectrometry (HRMS for molecular ion verification) .
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 2-pentanoyloxybenzoate |
InChI |
InChI=1S/C13H16O4/c1-3-4-9-12(14)17-11-8-6-5-7-10(11)13(15)16-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
FPISLXSADRJTFB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CCCCC(=O)OC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound | CAS # | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Methyl benzoate | 93-58-3 | C₈H₈O₂ | 136.15 | -COOCH₃ at C1 |
| Ethyl 2-methoxybenzoate | 7335-26-4 | C₁₀H₁₂O₃ | 180.20 | -OCH₃ at C2, -COOCH₂CH₃ at C1 |
| This compound | - | C₁₃H₁₆O₄ | 236.26 | -O-CO-C₄H₉ at C2, -COOCH₃ at C1 |
| Phenyl benzoate | 93-99-2 | C₁₃H₁₀O₂ | 198.22 | -COOPh at C1 |
Key Observations :
- Molecular Weight : The aliphatic chain increases molecular weight by ~100 g/mol compared to Methyl benzoate, influencing phase behavior (e.g., melting point depression) .
Physicochemical Properties
Table 2: Property Comparison
| Property | This compound | Ethyl 2-methoxybenzoate | Phenyl benzoate |
|---|---|---|---|
| Boiling Point | ~300°C (estimated) | 245°C | 298°C |
| Solubility in Ethanol | High | High | Moderate |
| Hydrolytic Stability | Moderate | High | Low |
Notes:
- Hydrolytic Stability: The pentanoyloxy group’s aliphatic nature reduces susceptibility to hydrolysis compared to electron-deficient aromatic esters (e.g., phenyl benzoate) .
- Crystallinity: Esters with bulky substituents (e.g., phenyl groups) often crystallize more readily, as seen in compounds from . This compound may exhibit lower crystallinity due to its flexible chain .
Research Findings and Gaps
- Thermal Stability: No direct data exists for this compound, but analogous esters () suggest decomposition temperatures above 200°C.
- Toxicity: Regulatory data () for similar benzoates indicate low acute toxicity, but the pentanoyloxy derivative’s metabolic pathway (via esterase cleavage) warrants further study.
- Crystallography : Tools like Mercury () and SHELX () could model its crystal packing, though experimental data is lacking.
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